Diethyl 3-bromocyclobutane-1,1-dicarboxylate
Overview
Description
Diethyl 3-bromocyclobutane-1,1-dicarboxylate is an organic compound with the molecular formula C10H15BrO4. It is a derivative of cyclobutane, featuring two ester groups and a bromine atom attached to the cyclobutane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 3-bromocyclobutane-1,1-dicarboxylate can be synthesized through several methods. One common approach involves the bromination of diethyl cyclobutane-1,1-dicarboxylate. The reaction typically uses bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-bromocyclobutane-1,1-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Substitution: Formation of diethyl 3-aminocyclobutane-1,1-dicarboxylate or diethyl 3-thiocyanatocyclobutane-1,1-dicarboxylate.
Reduction: Formation of diethyl 3-hydroxycyclobutane-1,1-dicarboxylate.
Oxidation: Formation of diethyl 3-bromocyclobutane-1,1-dicarboxylic acid.
Scientific Research Applications
Diethyl 3-bromocyclobutane-1,1-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 3-bromocyclobutane-1,1-dicarboxylate depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In reduction reactions, the ester groups are reduced to alcohols via hydride transfer from the reducing agent .
Comparison with Similar Compounds
Similar Compounds
Diethyl cyclobutane-1,1-dicarboxylate: Lacks the bromine atom, making it less reactive in substitution reactions.
Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate: Contains a hydroxyl group instead of a bromine atom, leading to different reactivity and applications.
Diethyl 3-aminocyclobutane-1,1-dicarboxylate:
Uniqueness
Diethyl 3-bromocyclobutane-1,1-dicarboxylate is unique due to the presence of the bromine atom, which makes it highly reactive in substitution reactions. This reactivity allows for the synthesis of a wide range of derivatives, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
diethyl 3-bromocyclobutane-1,1-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrO4/c1-3-14-8(12)10(5-7(11)6-10)9(13)15-4-2/h7H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAKDWUPHWGPFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(C1)Br)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50837085 | |
Record name | Diethyl 3-bromocyclobutane-1,1-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50837085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
827032-77-9 | |
Record name | 1,1-Diethyl 3-bromo-1,1-cyclobutanedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=827032-77-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl 3-bromocyclobutane-1,1-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50837085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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